molecular formula C10H8N2 B1628582 2-(1H-Indol-6-yl)acetonitrile CAS No. 39689-57-1

2-(1H-Indol-6-yl)acetonitrile

Cat. No.: B1628582
CAS No.: 39689-57-1
M. Wt: 156.18 g/mol
InChI Key: DRAULTYTOFZFNN-UHFFFAOYSA-N
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Description

2-(1H-Indol-6-yl)acetonitrile is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring This compound, in particular, features an indole ring substituted at the 6-position with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1H-Indol-6-yl)acetonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 6-bromoindole with acetonitrile in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or water.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-6-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-6-carboxylic acid derivatives.

  • Reduction: The nitrile group can be reduced to form the corresponding primary amine.

  • Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Indole-6-carboxylic acid derivatives.

  • Reduction: 2-(1H-Indol-6-yl)ethylamine.

  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-(1H-Indol-6-yl)acetonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Indole derivatives are explored for their potential therapeutic uses in treating various diseases.

  • Industry: Indole derivatives are used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(1H-Indol-6-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(1H-Indol-6-yl)acetonitrile is similar to other indole derivatives, but its unique substitution pattern at the 6-position sets it apart. Some similar compounds include:

  • Indole-3-acetic acid: A plant hormone with various biological activities.

  • 6-Aminoindole: Known for its antiviral and anticancer properties.

  • 6-Methoxyindole: Used in the synthesis of various pharmaceuticals.

Each of these compounds has distinct properties and applications, highlighting the diversity and potential of indole derivatives in scientific research and industry.

Properties

IUPAC Name

2-(1H-indol-6-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAULTYTOFZFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590895
Record name (1H-Indol-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39689-57-1
Record name (1H-Indol-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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